ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate
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Overview
Description
ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring, along with the amino, oxo, and sulfanyl groups, makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
For instance, thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds have been shown to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and an appropriate amine under acidic or basic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the synthesis process. Additionally, the scalability of the reaction is enhanced by using larger volumes of solvents and reagents, along with efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-5-oxo-3-phenyl-1,2,4-triazin-6-yl)acetate
- Ethyl 2-(4-amino-5-oxo-3-methyl-1,2,4-triazin-6-yl)acetate
- Ethyl 2-(4-amino-5-oxo-3-ethyl-1,2,4-triazin-6-yl)acetate
Uniqueness
ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the sulfanyl group or have different substituents .
Properties
IUPAC Name |
ethyl 2-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-5(12)3-4-6(13)11(8)7(15)10-9-4/h2-3,8H2,1H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQKLUMEUISLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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